2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid
Description
2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a sulfonamide group attached to a benzoic acid moiety
Properties
Molecular Formula |
C14H11Cl2NO4S |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-[(2,4-dichloro-5-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-6-13(11(16)7-10(8)15)22(20,21)17-12-5-3-2-4-9(12)14(18)19/h2-7,17H,1H3,(H,18,19) |
InChI Key |
NANVUFZGQBJTQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with anthranilic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but lacks the sulfonamide group.
2,4-Dichloro-5-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the benzoic acid moiety.
Uniqueness
2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both the sulfonamide and benzoic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
